molecular formula C7H16N2O B1600163 2-(1-Methylpiperazin-2-yl)ethanol CAS No. 889939-92-8

2-(1-Methylpiperazin-2-yl)ethanol

Cat. No. B1600163
CAS RN: 889939-92-8
M. Wt: 144.21 g/mol
InChI Key: PPUMKKKFXCWRNH-UHFFFAOYSA-N
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Description

“2-(1-Methylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .


Synthesis Analysis

The synthesis of “2-(1-Methylpiperazin-2-yl)ethanol” involves a series of reactions. The process starts with methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate, which is dissolved in tetrahydrofuran (THF). This is followed by the addition of lithium aluminium tetrahydride .


Molecular Structure Analysis

The molecular structure of “2-(1-Methylpiperazin-2-yl)ethanol” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethanol group attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

“2-(1-Methylpiperazin-2-yl)ethanol” is a golden oil . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Anti-Inflammatory Applications

The compound has been used in the development of new piperazine derivatives with anti-inflammatory effects . These derivatives have shown significant anti-nociceptive activity, reducing pain responses in various tests such as the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .

Anti-Nociceptive Applications

The compound has been used to develop new piperazine derivatives that exhibit anti-nociceptive effects . These derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Anti-Cancer Applications

Mannich base compounds, which can be derived from piperazine compounds, have been reported to have potential anticancer properties . These compounds have been associated with a wide variety of biological activities .

Antimicrobial Applications

Mannich base compounds, derived from piperazine compounds, have also been reported to have antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents .

Antioxidant Applications

Mannich base compounds, derived from piperazine compounds, have been reported to have antioxidant properties . These compounds could potentially be used in the development of new antioxidant agents .

Analytical Chemistry Applications

The compound has been used in analytical chemistry, particularly in chromatography and mass spectrometry . It can be used in the development of new methods and techniques in these fields .

Biopharma Production Applications

The compound has been used in biopharma production . It can be used in the development of new pharmaceutical products and in the optimization of production processes .

Genomics and Proteomics Applications

The compound has been used in life science research, particularly in the fields of genomics and proteomics . It can be used in the development of new methods and techniques in these fields .

properties

IUPAC Name

2-(1-methylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMKKKFXCWRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424476
Record name 2-(1-methylpiperazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperazin-2-yl)ethanol

CAS RN

889939-92-8
Record name 2-(1-methylpiperazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(1-methylpiperazin-2-yl)ethanol was prepared by dissolving methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate (0.500 g, 2.50 mmol, prepared according to Abelman et al., Tetrahedron Letters, 44 (2003), 1823-1826) in THF (10 ml) followed by addition of LiAlH4 (2M in THF, 3.12 ml, 6.24 mmol). The resulting solution was refluxed for 2 h, concentrated in vacuo, basified to pH12 with 1M NaOH solution and filtered through a celite pad. The filtrate was purified by SPE using a TsOH cartridge to give 2-(1-methylpiperazin-2-yl)ethanol as a golden oil (0.125 g, 0.87 mmol). 2-(2,6-difluorophenyl)-5-(4-(2-(2-hydroxyethyl)-1-methylpiperazine-4-carbonyl)phenylamino)oxazole-4-carboxamide was then prepared using the method described in example U-12. 1H NMR (CD3OD) δ 1.35-1.40 (1H, m), 1.92-2.05 (1H, m), 2.10-2.20 (2H, m), 2.36 (3H, s), 2.30-2.38 (1H, m), 2.85-2.95 (2H, m), 3.25-3.35 (2H, m), 3.55-3.65 (2H, br. s), 7.15-7.25 (2H, m), 7.42-7.48 (2H, m), 7.50-7.60 (3H, m) LCMS (2) 1.96 min; m/z (ES+) 486.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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